N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound that features a combination of anthracene, triazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves the condensation of anthracene-9-carbaldehyde with an appropriate amine and triazole derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by recrystallization from a suitable solvent mixture, such as methanol-chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The triazole ring can interact with enzymes and receptors, modulating their activity. The overall effect is a combination of these interactions, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
- **N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide .
- **N-[(E)-anthracen-9-ylmethylideneamino]-4,6-dimethylpyrimidin-2-amine .
Uniqueness: N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of anthracene, triazole, and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H25N5OS |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H25N5OS/c1-3-33-27(20-14-12-19(2)13-15-20)31-32-28(33)35-18-26(34)30-29-17-25-23-10-6-4-8-21(23)16-22-9-5-7-11-24(22)25/h4-17H,3,18H2,1-2H3,(H,30,34)/b29-17- |
InChI Key |
RGTMEDRWWYJKSK-RHANQZHGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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